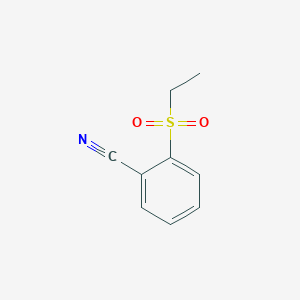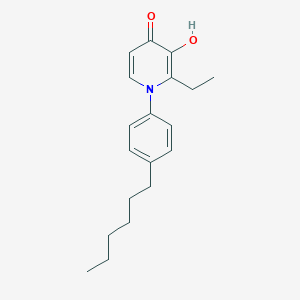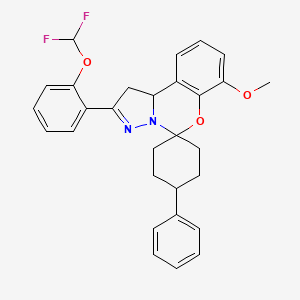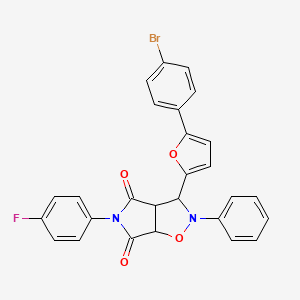![molecular formula C22H18N6O3S2 B12618859 N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry principles, such as the use of environmentally friendly solvents and reagents, may also be employed to minimize the environmental impact .
化学反応の分析
Types of Reactions
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoxaline ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
作用機序
The mechanism of action of N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets may vary depending on the specific application, but common targets include microbial enzymes and cancer cell receptors .
類似化合物との比較
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline-containing antibiotic with antitumor activity.
Carbadox: Used in veterinary medicine as a growth promoter and antimicrobial agent.
Uniqueness
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
特性
分子式 |
C22H18N6O3S2 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C22H18N6O3S2/c1-2-31-15-12-10-14(11-13-15)23-21-22(25-17-7-4-3-6-16(17)24-21)28-33(29,30)19-9-5-8-18-20(19)27-32-26-18/h3-13H,2H2,1H3,(H,23,24)(H,25,28) |
InChIキー |
KJKMZTVHKCLOQK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate](/img/structure/B12618788.png)
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12618796.png)
![3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12618800.png)

![2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618811.png)
![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)

![Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate](/img/structure/B12618843.png)

![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)

![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
